molecular formula C17H12OS B094606 2,6-Diphenyl-4H-thiopyran-4-one CAS No. 1029-96-5

2,6-Diphenyl-4H-thiopyran-4-one

Cat. No. B094606
CAS RN: 1029-96-5
M. Wt: 264.3 g/mol
InChI Key: ATWNDGSQGMSBJZ-UHFFFAOYSA-N
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Description

2,6-Diphenyl-4H-thiopyran-4-one is a chemical compound that has been the subject of various studies due to its interesting chemical properties and reactions under different conditions. It is known to undergo photoreaction in the presence of oxygen and alcohol to yield benzoic acid and a benzoylacetic acid ester .

Synthesis Analysis

The synthesis of related compounds, such as cis- and trans-4-benzyl-4-methyl 2,6-diphenyl-4H-thiopyran-1-oxide, involves the oxidation of 4H-thiopyran with sodium metaperiodate, followed by purification and crystallization to obtain the desired stereoisomers . Additionally, the electrochemical production of 2,4-diphenyl-6H-cyclopenta[b]thiopyran and its redox conversions have been examined, providing insights into the synthetic pathways and mechanisms of related thiopyran compounds .

Molecular Structure Analysis

The molecular structure of 2,6-diphenyl-4H-thiopyran-4-one derivatives has been analyzed through various methods. For instance, X-ray crystallography and computational calculations have revealed a nonplanar half-chair conformation for some 2-alkyl-4-methyl-2,6-diphenyl-2H-thiopyran derivatives . The crystal structure of another derivative, 2-r-(4-Chlorophenyl)-6-c-phenyl-3,4,5,6-tetrahydro-2H-thiopyran-4-one 1-oxide, shows a chair form thiopyran unit with tetrahedral geometry around the sulfur atom .

Chemical Reactions Analysis

2,6-Diphenyl-4H-thiopyran-4-one undergoes various chemical reactions, such as treatment with sulfuryl chloride to yield different chlorinated products . Regioselective synthesis of thiopyran frameworks has been achieved through catalyst-controlled intramolecular C-S fusion of α-allyl-β'-oxodithioesters . Furthermore, reactions with benzaldehyde and other reagents lead to the formation of various fused heterocyclic systems derived from 2,6-diaryl-3,5-dibenzylidenetetrahydro-4H-thiopyran-4-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-diphenyl-4H-thiopyran-4-one and its derivatives are influenced by their molecular structures. For example, photoisomerization studies have shown that certain tetrasubstituted 4H-thiopyrans can be converted to isomeric 2H-thiopyrans under specific conditions . Kinetic studies of intermediates in the photoisomerization of some tetrasubstituted 4-aryl-4-methyl-2,6-diphenyl-4H-thiopyrans have provided insights into the reaction rates and the influence of substituents on these rates .

Scientific Research Applications

  • Reactivity with Sulfuryl Chloride

    A study demonstrated that treating 2,6-Diphenyl-4H-thiopyran-4-one with sulfuryl chloride results in different compounds, such as dihydrothiopyranone and chlorodihydrothiopyranone, indicating its potential in synthesizing various chemical structures (Allan, Reynolds, & Chen, 1977).

  • Formation of 4-Seleno-4H-thiopyrans

    Another study explored the transformation of 4H-thiopyrans to 4-seleno-4H-thiopyrans, highlighting its role in synthesizing new heterocyclic compounds (Reid, 1971).

  • Photoisomerization Studies

    Investigations into the photoisomerization of 2,6-diphenyl-4H-thiopyran-4-one derivatives have been conducted, revealing insights into the kinetic processes and potential applications in photochemistry (Taghizadeh & Pirelahi, 2001).

  • Photoreaction Research

    Studies have explored the photoreactions of 2,6-diphenyl-4H-thiopyran-4-one, providing valuable information for its applications in photochemical synthesis (Sugiyama, Sato, & Kashima, 1970).

  • Formation of Fused Heterocyclic Systems

    Research has shown that 2,6-diphenyl-4H-thiopyran-4-one can react with various compounds to form different fused heterocyclic systems, indicating its versatility in heterocyclic chemistry (El-Ghanam, 2006).

  • Crystal Structure Analysis

    The crystal structure of derivatives of 2,6-diphenyl-4H-thiopyran-4-one has been analyzed, contributing to the understanding of its molecular configuration (Rahmani, Pirelahi, & Ng, 2009).

  • Conformational Analysis

    Studies have been conducted to analyze the conformation of 2-alkyl-4-methyl-2,6-diphenyl-2H-thiopyran derivatives, providing insights into their structural properties (Jafarpour & Pirelahi, 2006).

properties

IUPAC Name

2,6-diphenylthiopyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWNDGSQGMSBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C=C(S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145562
Record name 2,6-Diphenyl-4-thiopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diphenyl-4H-thiopyran-4-one

CAS RN

1029-96-5
Record name 2,6-Diphenyl-4-thiopyrone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC139252
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Diphenyl-4-thiopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
N Sugiyama, Y Sato, H Kataoka, C Kashima… - Bulletin of the …, 1969 - journal.csj.jp
Although numerous reports on the photoreaction of nonbenzenoid aromatic compounds have been published, 1) there has been only one report on the photochemistry of a γ-pyrone-…
Number of citations: 10 www.journal.csj.jp
CH Chen, GA Reynolds, HR Luss… - The Journal of Organic …, 1986 - ACS Publications
Improved syntheses and certain reactions of 2, 6-diphenyl-4ff-thiopyan-4-one 1, 1-dioxide and 4H-thioflaven-4-one 1, 1-dioxide are reported. Many of these derivatives, which display …
Number of citations: 30 pubs.acs.org
N Ishibe, K Hashimoto, M Sunami - The Journal of Organic …, 1974 - ACS Publications
Photoaddition of p-quiñones to olefins or acetylenes has attracted considerable attention. 2 Two major pathways are cycloaddition of the carbonyl function to the unsatu-rated carbon-…
Number of citations: 9 pubs.acs.org
N Sugiyama, Y Sato, C Kashima - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
The irradiation of 2,6-diphenyl-4H-thiopyran-4-one (1) or 2,6-diphenyl-4H-pyran-4-one (2) in an alcohol in the presence of oxygen gave benzoic acid and a benzoylacetic acid ester, …
Number of citations: 18 www.journal.csj.jp
JA Van Allan, GA Reynolds… - Journal of Heterocyclic …, 1977 - Wiley Online Library
2,6‐Diphenyl‐2,3,5,6‐tetrahydro‐4H‐thiopyran‐4‐one was treated with one, two, and three equivalents of sulfuryl chloride in the presence of pyridine to give the dihydrothiopyranone 2, …
Number of citations: 7 onlinelibrary.wiley.com
N Ishibe, M Sunami, M Odani - Tetrahedron, 1973 - Elsevier
Photolysis of 2,6-diphenyl-4H-pyran-4-thione and 2,6-diphenyl-4H-thiopyran-4-thione resulted in desulfurization and furnished 2,2′,6,6′-tetraphenyl-4,4′-di(pyranylidene) and 2,2′,…
Number of citations: 10 www.sciencedirect.com
CH Chen, GA Reynolds, DL Smith… - The Journal of Organic …, 1984 - ACS Publications
CAD4 diffractometer equipped with a Mo K „source, graphite monochromator, and an FTS low-temperature refrigeration unit operating at-70 C. The CAD4 routines indicated a …
Number of citations: 7 pubs.acs.org
CH Chen, GA Reynolds, BC Cossar - The Journal of Organic …, 1981 - ACS Publications
3, 5-Bis (carbomethoxy)-2, 6-diphenyl-4H-thiopyran-4-one (2) and its 5, 6-trans-dihydro derivative 14 were synthesized by dehydrogenation with active manganese dioxide in refluxing …
Number of citations: 11 pubs.acs.org
NW Boaz, KM Fox - The Journal of Organic Chemistry, 1993 - ACS Publications
A novel synthesis of 2, 6-diaryl-4ff-thiopyran-4-ones has been developed. The title compounds were prepared by two sequential thio-Claisen condensations of a dialkyl ketone and two …
Number of citations: 13 pubs.acs.org
T Iwama, H Kinoshita, T Kataoka - Tetrahedron letters, 1999 - Elsevier
2,6-Diphenyl-4H-chalcogenopyran-4-ones and 2,6-diphenyl-4H-chalcogenopyran-4-thiones, a new series of catalysts for the Baylis-Hillman reaction, were investigated. The reactions …
Number of citations: 47 www.sciencedirect.com

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